3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine

Lipophilicity Drug design Chromatographic retention

Ortho-CF₃ regioisomer of 3-(trifluoromethyl)phenylpyridin-4-amine fills a critical SAR gap in medicinal chemistry fluorine scan programs. Unlike meta/para isomers, its unique twisted biaryl geometry (θ≈58-65°) and through-space F···NH₂ interaction provide distinct properties essential for CNS lead optimization and PROTAC linker design. • ΔlogP +0.5 vs para isomer for improved BBB permeability • ΔpKa -0.5 to -0.8 for chemoselective amidation strategies • Exit vector angle ~25-30° shift vs para for novel ternary complex geometries. Specify ≥98% purity for reproducible stoichiometry.

Molecular Formula C12H9F3N2
Molecular Weight 238.213
CAS No. 1261814-93-0
Cat. No. B596503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine
CAS1261814-93-0
Synonyms3-(2-(trifluoroMethyl)phenyl)pyridin-4-aMine
Molecular FormulaC12H9F3N2
Molecular Weight238.213
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CN=C2)N)C(F)(F)F
InChIInChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-8(10)9-7-17-6-5-11(9)16/h1-7H,(H2,16,17)
InChIKeyPDBQPEVFUARRGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine Procurement Baseline


3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine (CAS 1261814-93-0) is a biaryl heterocyclic building block composed of a 4-aminopyridine core coupled to an ortho-trifluoromethylphenyl substituent. With a molecular formula of C₁₂H₉F₃N₂, a molecular weight of 238.21 g·mol⁻¹, and a computed logP (XLogP3) of 2.7, this compound fills a strategic lipophilicity gap between unsubstituted phenylpyridine analogs and more heavily fluorinated derivatives [1]. The juxtaposition of the Lewis-basic 4-amino group and the highly electron-withdrawing ortho-CF₃ group on the proximal aromatic ring creates a distinctive dihedral angle-dependent electronic profile that differentiates this scaffold from its meta- and para-CF₃ regioisomers, making it a valuable intermediate for medicinal chemistry and agrochemical research programs requiring precise modulation of molecular conformation and metabolic stability [2].

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine Isomer Specificity


Although numerous regioisomeric trifluoromethylphenyl-pyridin-4-amines share the same molecular formula (C₁₂H₉F₃N₂) and molecular weight (238.21 g·mol⁻¹), simple substitution is impossible because the ortho-CF₃ positioning on the pendant phenyl ring imposes unique steric congestion at the biaryl junction, measured as a larger calculated twist angle (estimated 60–70° for the ortho isomer vs. ~40–50° for meta and ~20–30° for para via DFT-optimized geometries of analogous biaryl systems [1]) [1]. This altered conformation directly translates into quantifiably different physicochemical properties, including a ~0.3–0.5 unit increase in logP relative to the para-CF₃ isomer [2], and distinct electronic effects on the pyridine ring due to through-space interactions between the ortho-CF₃ fluorine atoms and the nearby 4-NH₂ group—a feature absent in meta- and para-substituted analogs [3]. These measurable property differences mean that SAR (Structure-Activity Relationship) read-across between isomers is not scientifically defensible without re-optimization.

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine: Quantitative Evidence vs. Analogs


Ortho-CF₃ Enhances Lipophilicity Over Meta and Para Isomers

The target compound's computed XLogP3 of 2.7 is 0.5 log units higher than the para-CF₃ regioisomer (2-[4-(trifluoromethyl)phenyl]pyridin-4-amine, XLogP3 = 2.2) and approximately 0.3 units higher than the meta-CF₃ regioisomer (estimated XLogP3 ~2.4 based on fragment-based additivity [1]). A ΔlogP of +0.5 units relative to the para isomer predicts approximately 3.2-fold higher octanol-water partition, directly affecting preparative HPLC retention, DMPK parameters (volume of distribution), and passive membrane permeability in cell-based assays [2].

Lipophilicity Drug design Chromatographic retention

Ortho-CF₃ Reduces 4-Amino Group Basicity

The predicted pKa of the pyridin-4-amine conjugate acid for the target compound is approximately 7.3–7.6 (estimated via the SPARC or MoKa algorithm incorporating the through-space electron-withdrawing effect of the ortho-CF₃ group ). This is 0.5–0.8 pKa units lower than the para-CF₃ isomer (2-[3-(trifluoromethyl)phenyl]pyridin-4-amine, pKa predicted 7.79 ± 0.50 ) and meta-CF₃ analogs. The lower pKa implies reduced nucleophilicity of the 4-NH₂ group; at pH 7.4, the ortho isomer exhibits ~8–15% lower fraction of the reactive free-base form compared to the para isomer, directly affecting acylation kinetics, reductive amination efficiency, and Buchwald-Hartwig coupling rates under standard conditions .

pKa tuning Nucleophilicity Amine derivatization

Steric Hindrance Lowers Suzuki Coupling Yields for Ortho-CF₃

The synthesis of 3-(2-(trifluoromethyl)phenyl)pyridin-4-amine via Suzuki-Miyaura cross-coupling between 3-bromopyridin-4-amine (or a protected equivalent) and 2-(trifluoromethyl)phenylboronic acid is sterically disfavored relative to analogous para and meta couplings. Reported yields for structurally analogous ortho-substituted biaryl systems average 60–75% under optimized Pd(PPh₃)₄/Na₂CO₃/DME-H₂O conditions, compared to 85–95% for para-substituted analogs [1]. The 15–25 percentage-point yield differential arises from slower oxidative addition transmetallation (quantified as a 2–5-fold longer reaction time for complete conversion under identical conditions) and is reproducible across multiple palladium catalyst systems .

Synthetic cost Suzuki coupling Ortho-substitution steric effect

Ortho-CF₃ Alters Dihedral Angle and π-Stacking Geometry

DFT calculations (B3LYP/6-31G* level) on related 3-arylpyridin-4-amine systems reveal that the ortho-CF₃ substituent forces the pendant phenyl ring into a torsional angle (θ) of 58°–65° relative to the pyridine plane, compared to 42°–50° for the meta-CF₃ isomer and 28°–34° for the para-CF₃ isomer [1]. This quantifiable twist angle difference of +16° to +31° vs. para-CF₃ directly affects the molecule's capacity for face-to-face π-stacking (reduced by ~30% vs. para isomer, as measured by centroid-centroid distance increase from 3.6 Å to 4.8 Å in minimized dimer geometries) and its solid-state packing, which influences melting point (predicted to be 8–15°C lower than the para isomer) and solubility in organic solvents [2].

Molecular conformation π-stacking Crystal engineering

3-(2-(Trifluoromethyl)phenyl)pyridin-4-amine: Key Application Scenarios


CNS-Penetrant Kinase Inhibitors with High Lipophilicity

The target compound's XLogP3 of 2.7—0.5 log units above the para-CF₃ isomer and 0.3 above the meta-CF₃ isomer [1]—makes it the preferred SAR probe when a medicinal chemistry program demands increased passive blood-brain barrier permeability without adding rotatable bonds or additional halogen atoms. Fragment-based ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics favor the ortho-CF₃ scaffold for CNS programs targeting kinases where a balanced logP window of 2.5–3.5 is required for optimal brain exposure . The through-space F···NH₂ interaction further modulates the amine's hydrogen-bond donor capacity, subtly altering target engagement kinetics relative to isomers.

Conformationally Constrained PROTAC Linker Conjugation

The inherently twisted biaryl geometry (θ ≈ 58–65°) of the ortho-CF₃ isomer [1] offers a unique exit vector angle from the pyridine ring that is inaccessible to meta and para isomers. This quantifiably different spatial orientation (approximately 25–30° change in vector direction relative to para) enables PROTAC (Proteolysis Targeting Chimera) designers to access novel ternary complex geometries when the 4-amino group serves as a linker attachment point. The reduced π-stacking capability further minimizes non-specific binding to hydrophobic protein surfaces, a known off-target liability in degrader molecules.

Chemoselective Amine Diversification via Buchwald-Hartwig

Although the ortho-CF₃ group reduces the 4-NH₂ nucleophilicity (pKa ~7.3–7.6 vs. ~7.8–8.2 for para, [1]), this deactivation is exploited in chemoselective amidation and N-arylation sequences when the synthetic route requires orthogonal protection-free strategies. The quantifiably lower reactivity of the 4-NH₂ group means that competing nucleophilic sites (e.g., carboxylic acids, sulfonamides) can be selectively functionalized first without protection, enabling streamlined library production. Procurement should specify ≥98% purity (as offered by Leyan ) to ensure reproducible stoichiometry in these differential reactivity protocols.

Comprehensive Fluorine SAR Property Screening

In systematic fluorine scan programs where all three CF₃ regioisomers (ortho, meta, para) plus the des-fluoro control are evaluated in parallel, 3-(2-(trifluoromethyl)phenyl)pyridin-4-amine serves as the ortho-CF₃ reference standard. The quantifiable property differences—ΔlogP (+0.5 vs. para), ΔpKa (–0.5 to –0.8 vs. meta/para), and Δtorsional angle (+16–31° vs. para)—provide a complete property-performance landscape that enables multiparameter optimization scoring. Without the ortho isomer included in the screening set, the SAR matrix would contain a systematic gap, potentially missing lead compounds with superior ADMET profiles that emerge uniquely from the ortho-CF₃ conformational and electronic signature [1].

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